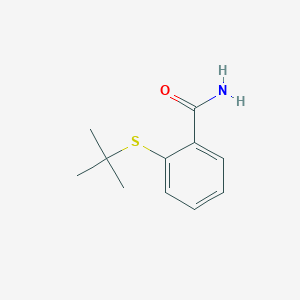

2-(Tert-butylthio)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NOS |

|---|---|

Molecular Weight |

209.31 g/mol |

IUPAC Name |

2-tert-butylsulfanylbenzamide |

InChI |

InChI=1S/C11H15NOS/c1-11(2,3)14-9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3,(H2,12,13) |

InChI Key |

ZYPTVJCQGUWSBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SC1=CC=CC=C1C(=O)N |

Origin of Product |

United States |

Reactivity and Derivatization Strategies of 2 Tert Butylthio Benzamide

Reactions Involving the Thioether Group

The sulfur atom of the tert-butylthio group is a key center of reactivity. It can undergo oxidation, cleavage, and participate in cyclization reactions, making it a versatile handle for molecular modification.

Oxidation Reactions to Sulfoxides and Sulfones

The thioether group in 2-(tert-butylthio)benzamide can be readily oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. This stepwise oxidation allows for the introduction of oxygen atoms at the sulfur center, which significantly alters the electronic properties and steric profile of the molecule. The reaction typically proceeds by treating the thioether with a suitable oxidizing agent. Mild conditions can selectively yield the sulfoxide, while stronger conditions or an excess of the oxidant will lead to the formation of the sulfone.

This transformation is significant as the resulting 2-(tert-butylsulfinyl)benzamide is a key intermediate in some synthetic routes to 1,2-benzisothiazol-3-ones, although direct cyclization pathways from the thioether exist.

| Oxidizing Agent | Product (Typical) | Conditions |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Catalytic (e.g., Sc(OTf)₃) or stoichiometric, temperature-dependent |

| Peroxy acids (e.g., m-CPBA) | Sulfoxide or Sulfone | Stoichiometry-dependent |

| Sodium Periodate (NaIO₄) | Sulfoxide | Mild conditions |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Sulfoxide or Sulfone | Aqueous/organic solvent mixtures |

| Periodic acid | Sulfoxide | Used in specific synthetic routes for related compounds google.com |

Cleavage and Exchange Reactions of the Tert-butylthio Moiety

The carbon-sulfur bond of the tert-butylthio group can be cleaved under specific conditions. Acid-catalyzed cleavage is a common strategy for deprotecting sulfur in other contexts and is applicable here. beilstein-journals.org The mechanism is analogous to the acid-catalyzed cleavage of tert-butyl ethers and proceeds via an SN1 pathway. wikipedia.org Protonation of the sulfur atom makes the thioether a better leaving group. Subsequent departure of the neutral thiol results in the formation of a stable tert-butyl carbocation, which is then trapped by a nucleophile.

Thiol-thioether exchange reactions are also possible. For instance, S-tert-butylthiolated polypeptides have been shown to react with excess cysteine in a slightly alkaline buffer, demonstrating that the tert-butylthio group can be displaced by another thiol. nih.gov This type of exchange could potentially be applied to this compound to introduce different thioether moieties.

Cyclization Reactions: Formation of 1,2-Benzisothiazol-3-ones

A significant reaction of 2-(alkylthio)benzamides, including the tert-butylthio derivative, is their direct, single-step cyclization to form 1,2-benzisothiazol-3-ones. googleapis.com This transformation is highly valuable as 1,2-benzisothiazol-3-ones are important compounds used as antimicrobial and antifungal agents. google.com

This cyclization is efficiently achieved by treating the 2-(alkylthio)benzamide with a halogenating agent. googleapis.com This method avoids the need for a separate oxidation step to the sulfoxide, representing an industrially advantageous process. googleapis.com The reaction proceeds under relatively mild conditions and provides the heterocyclic product in high yield. While many examples start from other 2-(alkylthio)benzamides, the methodology is general for this class of compounds. Precursors like 2-(tert-butylthio)benzaldehyde (B1585761) oxime have also been used in cyclization reactions to yield these heterocycles. google.comgoogle.com

| Halogenating Agent | Reaction Conditions | Outcome |

| Sulfuryl chloride (SO₂Cl₂) | Inert solvent (e.g., monochlorobenzene), 70-80°C | Direct formation of 1,2-benzisothiazol-3-one googleapis.com |

| Chlorine (Cl₂) | Inert solvent, 40-80°C | Direct formation of 1,2-benzisothiazol-3-one googleapis.com |

| Phosphorus pentachloride (PCl₅) | Inert solvent | Direct formation of 1,2-benzisothiazol-3-one googleapis.com |

| Phosphorus trichloride (B1173362) (PCl₃) | Inert solvent | Direct formation of 1,2-benzisothiazol-3-one googleapis.com |

Reactions at the Amide Functionality

The amide group offers another site for derivatization, primarily through reactions involving the nitrogen atom or modifications to the carbonyl group.

N-Functionalization Reactions (e.g., Alkylation, Acylation)

The nitrogen atom of the primary amide in this compound can be functionalized through alkylation or acylation.

N-Alkylation: The N-alkylation of primary amides typically requires the deprotonation of the amide N-H bond with a strong base to form an amidate anion, which then acts as a nucleophile. stackexchange.com This is necessary because the amide nitrogen is generally a poor nucleophile due to the resonance delocalization of its lone pair with the adjacent carbonyl group. Common bases used for this purpose include sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). stackexchange.comnih.gov The resulting anion can then be treated with an alkylating agent, such as an alkyl halide, to yield the N-alkylated product. Catalytic methods using transition metals like cobalt or palladium have also been developed for the N-alkylation of benzamides with alcohols. nih.govresearchgate.net

N-Acylation: The introduction of an acyl group to form an imide derivative can be achieved by reacting the amide with an acylating agent like an acyl chloride or an acid anhydride. tandfonline.comresearchgate.netorientjchem.org This reaction is often performed in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acidic byproduct (HCl) and may be facilitated by a catalyst. tandfonline.com Catalyst-free methods have also been developed, providing an environmentally friendly route to N-acylated products. orientjchem.org

Hydrolysis and Amide Bond Modifications

The amide bond in this compound can be cleaved through hydrolysis, typically under strong acidic or basic conditions, to yield the corresponding carboxylic acid, 2-(tert-butylthio)benzoic acid. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Beyond simple hydrolysis, the amide functionality can undergo other transformations. A notable example is the two-step conversion of a primary amide into an ester. This can be achieved through a directed, zinc-catalyzed alcoholysis reaction under neutral conditions after first activating the amide. researchgate.net Such modifications allow for the strategic replacement of the amide group with other functionalities, expanding the synthetic utility of the parent compound.

Electrophilic and Nucleophilic Reactions on the Aromatic Ring

The reactivity of the aromatic ring in this compound is governed by the interplay of the electronic effects of its two substituents: the electron-withdrawing and meta-directing benzamide (B126) group (-CONH₂) and the ortho-, para-directing tert-butylthio group (-S-tBu). The bulky tert-butylthio group also introduces significant steric hindrance, which can influence regioselectivity.

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com This method utilizes a directing metalation group (DMG) to coordinate with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The amide functionality is recognized as one of the most powerful DMGs. nih.gov

In the case of this compound, the primary amide group would be the expected directing group. Treatment with a strong base, such as sec-butyllithium (B1581126) in the presence of TMEDA at low temperatures, would likely lead to deprotonation at the C6 position, which is ortho to the amide. The coordination of the lithium base to the amide's oxygen and nitrogen atoms would direct the deprotonation to this specific site, overcoming the electronic influence of the tert-butylthio group. The resulting aryllithium intermediate could then be trapped with various electrophiles to introduce a wide range of substituents at the C6 position.

Table 1: Plausible Electrophiles for Quenching the ortho-Lithiated Intermediate of this compound

| Electrophile | Expected Product (Substituent at C6) |

|---|---|

| D₂O | Deuterium (-D) |

| CH₃I | Methyl (-CH₃) |

| (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) |

| I₂ | Iodine (-I) |

| DMF | Aldehyde (-CHO) |

It is important to note that while the amide is a strong DMG, the steric bulk of the adjacent tert-butylthio group could potentially hinder the approach of the base and subsequent electrophiles, possibly requiring optimized reaction conditions for efficient transformation.

Electrophilic aromatic substitution reactions like halogenation and nitration on the this compound ring would be complex due to the competing directing effects of the two substituents. The tert-butylthio group is an ortho-, para-director, while the amide group is a meta-director.

Given the positions of the existing groups, the potential sites for electrophilic attack are C4, C6 (ortho/para to -S-tBu and meta to -CONH₂) and C3, C5 (ortho/meta to -CONH₂ and meta to -S-tBu). The tert-butylthio group is generally considered an activating group, while the amide is deactivating. Therefore, substitution would be expected to occur primarily at the positions activated by the sulfur substituent, namely C4 and C6. However, steric hindrance from the bulky tert-butylthio group might disfavor substitution at the C3 position. The C6 position is ortho to the amide, which may be sterically shielded. Consequently, the C4 position is a likely candidate for substitution.

Specific studies on the halogenation and nitration of this compound are not readily found. However, general methods for benzamide synthesis through electrophilic aromatic substitution have been explored, though these typically involve the introduction of the amide group itself onto a pre-functionalized aromatic ring. nih.govnih.gov

Exploration of Reaction Mechanisms and Reaction Scope

The exploration of reaction mechanisms for this compound would be crucial for understanding and predicting its chemical behavior and for optimizing synthetic routes to its derivatives.

For any derivatization strategy, an investigation into selectivity and efficiency would be paramount. In the context of directed ortho-metalation, the key factors influencing selectivity would be the choice of base, solvent, temperature, and the nature of the electrophile. The efficiency of the reaction would be determined by measuring the yield of the desired C6-substituted product versus potential side products.

In electrophilic substitution reactions, the regioselectivity (e.g., the ratio of C4 to C6 substituted products) would need to be carefully analyzed, likely using spectroscopic methods like NMR and chromatographic techniques. The efficiency would depend on the reaction conditions, including the nature of the electrophile and the catalyst used.

Computational chemistry, using methods such as Density Functional Theory (DFT), would be a valuable tool for analyzing the reaction pathways of this compound. Such analyses could provide insights into:

The geometry and stability of reaction intermediates, such as the ortho-lithiated species or the sigma complexes in electrophilic substitution.

The transition state energies for different reaction pathways, which would help in predicting the most likely products.

The electronic distribution in the molecule, clarifying the directing effects of the substituents.

The steric effects imposed by the tert-butylthio group.

While computational studies on nucleophilic aromatic substitution have been performed for various systems, nih.govlibretexts.org specific computational analyses for this compound are not currently available in the literature. Such studies would be instrumental in rationalizing experimental observations and in designing more selective and efficient synthetic methods for this compound and its derivatives.

Advanced Spectroscopic and Structural Characterization of 2 Tert Butylthio Benzamide

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 2-(Tert-butylthio)benzamide. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzamide (B126) ring typically appear as a complex multiplet in the downfield region, generally between 7.0 and 8.0 ppm. The nine equivalent protons of the tert-butyl group give rise to a sharp singlet in the upfield region, usually around 1.3-1.5 ppm, a characteristic signal for this group. The amide protons (-NH₂) can exhibit a broad singlet, the chemical shift of which can be solvent and concentration-dependent.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the amide group is typically observed in the range of 165-170 ppm. The aromatic carbons resonate between 120 and 140 ppm, with the carbon attached to the sulfur atom appearing at a distinct chemical shift. The quaternary carbon and the methyl carbons of the tert-butyl group are found in the upfield region of the spectrum.

Analysis of coupling constants (J-values) in the ¹H NMR spectrum can provide insights into the connectivity of protons, particularly within the aromatic ring, helping to confirm the substitution pattern.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Benzamide Derivatives

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 (m) | 120 - 140 |

| Amide NH₂ | Variable (br s) | - |

| Carbonyl C=O | - | 165 - 170 |

| Tert-butyl CH₃ | 1.3 - 1.5 (s) | ~30 |

| Tert-butyl C | - | ~45 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. m = multiplet, s = singlet, br s = broad singlet.

To definitively assign all proton and carbon signals and to understand the through-bond and through-space relationships, a variety of two-dimensional (2D) NMR experiments are employed. bmrb.io

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the aromatic ring, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). libretexts.org This is crucial for assigning the chemical shifts of the aromatic carbons based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds. libretexts.orgnih.gov For instance, the protons of the tert-butyl group would show a correlation to the quaternary carbon of the tert-butyl group and potentially to the sulfur-bearing aromatic carbon. The aromatic protons would show correlations to neighboring carbons and the carbonyl carbon, helping to piece together the entire molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment provides information about the spatial proximity of protons. For this compound, NOESY could reveal through-space interactions between the tert-butyl protons and the protons on the aromatic ring, offering insights into the preferred conformation of the tert-butylthio group relative to the benzamide moiety.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and probing intermolecular interactions such as hydrogen bonding. bmrb.io

The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amide group typically appear as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is a strong, sharp peak usually found between 1680 and 1630 cm⁻¹. The N-H bending vibration (Amide II band) is observed around 1650-1620 cm⁻¹. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region. The C-S stretching vibration is typically weaker and found in the fingerprint region.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable, non-polar bonds like C-S and C-C bonds of the aromatic ring often give rise to strong Raman signals.

The position and shape of the N-H and C=O stretching bands can be sensitive to hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the amide groups can lead to a broadening and shifting of these bands to lower wavenumbers compared to their positions in dilute, non-polar solutions. researchgate.net

Table 2: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Amide N-H | Stretching | 3400 - 3200 |

| Aromatic C-H | Stretching | >3000 |

| Amide C=O | Stretching (Amide I) | 1680 - 1630 |

| Amide N-H | Bending (Amide II) | 1650 - 1620 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-S | Stretching | Fingerprint Region |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of this compound. bmrb.iorsc.org By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places), the molecular formula can be unequivocally confirmed.

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. In EI-MS, the molecular ion peak (M⁺) would be observed, and its high-resolution measurement would confirm the molecular formula C₁₁H₁₅NOS.

The mass spectrum also provides information about the fragmentation pathways of the molecule upon ionization. rsc.org Common fragmentation patterns for benzamides include the loss of the amide group (·NH₂) to form a stable benzoyl cation. For this compound, a prominent fragmentation would be the loss of the tert-butyl group (·C(CH₃)₃) to give a characteristic fragment ion. The subsequent fragmentation of the benzoyl cation can also be observed. researchgate.net

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Fragmentation Pathway |

| [M]⁺ | C₁₁H₁₅NOS⁺ | 209.0874 | Molecular Ion |

| [M - C₄H₉]⁺ | C₇H₆NOS⁺ | 152.0170 | Loss of tert-butyl radical |

| [M - NH₂]⁺ | C₁₁H₁₄OS⁺ | 194.0765 | Loss of amino radical |

| [C₇H₅O]⁺ | C₇H₅O⁺ | 105.0340 | Formation of benzoyl cation |

X-ray Crystallographic Analysis for Solid-State Structure, Intermolecular Interactions, and Molecular Packing

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of this compound in the solid state. rsc.org This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation.

The analysis would reveal the planarity of the benzamide group and the orientation of the tert-butylthio substituent relative to the aromatic ring. It would also provide crucial information about the intermolecular interactions that govern the crystal packing. Hydrogen bonds between the amide groups of adjacent molecules are expected to be a dominant feature, likely forming chains or dimeric motifs. nih.gov Weaker interactions, such as C-H···O and C-H···π interactions, may also play a role in stabilizing the crystal lattice. The packing arrangement of the molecules in the unit cell would also be determined.

The X-ray crystal structure provides a snapshot of the molecule's conformation in the solid state. rsc.orgnih.gov Key conformational parameters include the torsion angle between the plane of the aromatic ring and the plane of the amide group, as well as the torsion angles defining the orientation of the tert-butylthio group. These parameters reveal whether the molecule adopts a planar or a more twisted conformation in the crystal. The steric bulk of the tert-butyl group likely influences the rotational freedom around the C-S bond, leading to a preferred conformation that minimizes steric hindrance. nih.gov This solid-state conformation can then be compared with conformations predicted by computational methods or inferred from solution-phase NMR studies (e.g., NOESY).

Analysis of Supramolecular Synthons and Hydrogen Bond Networks

The solid-state architecture of this compound is governed by a variety of intermolecular interactions, which dictate the formation of specific, recurring patterns known as supramolecular synthons. While a definitive crystal structure for this specific compound is not available in the reviewed literature, its hydrogen bonding capabilities and potential synthons can be reliably predicted based on extensive studies of related benzamide structures.

The primary amide group is a powerful functional group for directing crystal packing due to its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O). In the vast majority of benzamide derivatives, the most prominent and robust supramolecular synthon is the amide-amide R₂²(8) homosynthon. mdpi.com This motif consists of a centrosymmetric pair of molecules linked by two N-H···O hydrogen bonds, forming a stable dimeric structure. It is highly probable that this synthon is a key organizing feature in the crystal lattice of this compound.

However, the presence of the sterically demanding tert-butylthio substituent at the ortho position of the benzene (B151609) ring may introduce significant steric hindrance. This could potentially disrupt the formation of the classic R₂²(8) dimer or lead to a distorted geometry. In such cases, alternative hydrogen-bonding arrangements, like the formation of a catemer or chain motif, might be favored. mdpi.com In this alternative arrangement, molecules are linked in a head-to-tail fashion via N-H···O hydrogen bonds.

Table 1: Anticipated Supramolecular Synthons in this compound

| Synthon Type | Description | Expected Role in Crystal Packing |

|---|---|---|

| Amide-Amide Homosynthon (R₂²(8)) | A dimeric ring motif formed through two N-H···O hydrogen bonds between the amide groups of two molecules. | A highly probable and dominant synthon for primary molecular assembly. |

| Amide Catemer Synthon | A chain-like arrangement where molecules are connected sequentially through single N-H···O hydrogen bonds. | An alternative primary synthon, potentially arising due to steric constraints from the ortho substituent. |

| C-H···O Interactions | Weak hydrogen bonds formed between carbon-hydrogen donors (from the aryl or alkyl groups) and the amide oxygen acceptor. | These interactions provide secondary stabilization to the primary hydrogen-bonded framework. |

| C-H···π Interactions | Interactions involving C-H bonds and the electron cloud of the aromatic ring. | These contribute to the efficient packing and overall stability of the crystal lattice. |

Ultraviolet-Visible Spectroscopy for Electronic Structure and Charge Transfer Characteristics

The electronic properties of this compound can be elucidated through Ultraviolet-Visible (UV-Vis) spectroscopy. Although a specific experimental spectrum for this compound is not documented in the available literature, its key features can be inferred from the analysis of structurally similar compounds, such as aryl thioethers and other substituted benzamides. rsc.orgrsc.org

The UV-Vis spectrum of this compound is expected to display absorption bands corresponding to π → π* electronic transitions originating from the benzamide chromophore. The conjugated system of the benzene ring and the carbonyl group are the principal components involved in these transitions. The introduction of the tert-butylthio group at the ortho position is anticipated to significantly influence the spectral properties.

The sulfur atom in the thioether linkage possesses non-bonding electron pairs that can engage in p-π conjugation with the aromatic ring. This delocalization of electrons typically results in a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands when compared to unsubstituted benzamide. The magnitude of this shift is dependent on the degree of orbital overlap, which is, in turn, affected by the dihedral angle between the C-S bond and the plane of the aromatic ring. The steric bulk of the tert-butyl group may cause some twisting, potentially reducing the extent of this conjugation. rsc.org

Moreover, the molecule contains an electron-donating group (the thioether) and an electron-withdrawing group (the amide) attached to the same π-system, setting the stage for potential intramolecular charge transfer (ICT) transitions. An ICT transition involves the promotion of an electron from a high-energy molecular orbital, primarily localized on the donor moiety, to a lower-energy molecular orbital centered on the acceptor moiety. These transitions typically give rise to broad, low-intensity absorption bands at longer wavelengths and are often sensitive to the polarity of the solvent.

Table 2: Predicted Electronic Transitions for this compound

| Predicted λₘₐₓ Range (nm) | Type of Transition | Molecular Origin |

|---|---|---|

| ~200-240 | π → π* | High-energy transition localized primarily within the benzene ring. |

| ~250-290 | π → π* | Transition involving the extended conjugated system of the benzamide moiety, influenced by the thioether substituent. |

| >290 | n → π* / ICT | A lower-energy, and likely weaker, transition corresponding to the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, or a potential intramolecular charge transfer band. |

Experimental verification through UV-Vis spectroscopy in various solvents would be necessary to confirm the precise wavelengths and assignments of these electronic transitions and to fully characterize the charge transfer properties of this compound.

Computational and Theoretical Investigations of 2 Tert Butylthio Benzamide

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT Studies)

Detailed quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are essential for understanding the electronic structure and energetic properties of molecules like 2-(Tert-butylthio)benzamide. These computational methods provide insights into the distribution of electrons within the molecule and the energies of its molecular orbitals, which are fundamental to its reactivity and stability.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting a molecule's chemical reactivity and its behavior in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy gap between the HOMO and LUMO is a significant parameter, indicating the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more readily participates in chemical reactions. For this compound, the specific energies of the HOMO and LUMO, as well as the magnitude of the energy gap, would be determined by DFT calculations. The spatial distribution of these orbitals would reveal the regions of the molecule most involved in electron donation and acceptance.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density in a molecule is rarely uniform, leading to regions of partial positive and negative charge. Understanding this charge distribution is crucial for predicting intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, as well as the sites of nucleophilic and electrophilic attack.

An electrostatic potential (ESP) map is a visual representation of the charge distribution around a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. Regions of negative potential, typically colored red or yellow, indicate an excess of electron density and are prone to attack by electrophiles. Conversely, regions of positive potential, usually colored blue, signify a deficiency of electrons and are susceptible to nucleophilic attack. For this compound, the ESP map would likely show a negative potential around the oxygen and nitrogen atoms of the amide group and a more positive potential around the hydrogen atoms of the amide and the aromatic ring.

Conformational Analysis and Energy Minima Determination

The three-dimensional structure of a molecule, or its conformation, plays a significant role in its physical and chemical properties. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers or rotational isomers) and to determine their relative energies.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to study the conformational landscape of molecules. MM methods use classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically varying bond lengths, bond angles, and dihedral angles, it is possible to identify low-energy conformations.

MD simulations provide a more dynamic picture by simulating the movement of atoms over time based on the forces acting upon them. This allows for the exploration of a wider range of conformations and can help to identify the most stable and populated conformational states under specific conditions, such as in different solvents or at various temperatures. For this compound, these simulations would reveal the preferred orientations of the tert-butylthio group and the benzamide (B126) moiety.

Potential Energy Surface Scans

A potential energy surface (PES) scan is a computational method used to explore the energy of a molecule as a function of one or more of its geometric parameters, most commonly dihedral angles. By systematically rotating a specific bond and calculating the energy at each step, a one-dimensional PES can be generated. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers to rotation between them.

For this compound, PES scans would be particularly useful for investigating the rotation around the C-S bond (connecting the phenyl ring and the sulfur atom) and the C-N bond of the amide group. The results of these scans would provide quantitative information about the energy differences between various conformers and the rotational energy barriers.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 0° | 5.2 |

| 2 | 60° | 1.8 |

| 3 | 120° | 3.5 |

| 4 | 180° | 0.0 |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states.

A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Characterizing the geometry and energy of the transition state is crucial for understanding the kinetics and feasibility of a reaction. Computational methods like DFT can be used to locate transition state structures and calculate their energies. This information allows for the determination of activation energies, which are directly related to the reaction rate. For a reaction involving this compound, such as its synthesis or a subsequent transformation, reaction pathway modeling could provide valuable insights into the step-by-step mechanism and identify the rate-determining step.

Prediction of Reaction Energetics and Barriers

A significant application of computational chemistry is the mapping of potential energy surfaces for chemical reactions. This allows for the determination of the energies of reactants, products, transition states, and intermediates, thereby providing a quantitative prediction of reaction feasibility and kinetics. For a molecule like this compound, such studies can elucidate mechanisms of its synthesis, degradation, or further functionalization.

For instance, the synthesis of this compound might involve the reaction of a 2-mercaptobenzamide with a tert-butylating agent. Computational modeling can be used to compare different pathways, for example, a direct SN2 reaction versus a mechanism involving an intermediate. By calculating the Gibbs free energy (ΔG) of each stationary point along the reaction coordinate, the activation energy barriers can be determined. A lower activation barrier indicates a kinetically more favorable pathway.

Table 1: Hypothetical Reaction Energetics for a Postulated Synthesis Step of this compound at 298.15 K

| Species | Electronic Energy (Hartree) | Gibbs Free Energy Correction (Hartree) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | -1105.45 | 0.235 | 0.0 |

| Transition State | -1105.42 | 0.232 | 17.0 |

| Products | -1105.48 | 0.238 | -17.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the output of computational studies. It does not represent experimentally verified values for this compound.

Elucidation of Selectivity Control Elements

Computational methods are invaluable for understanding and predicting chemical selectivity, such as regioselectivity and chemoselectivity. In the case of this compound, the molecule possesses several reactive sites: the aromatic ring, the amide functional group, and the sulfur atom. Theoretical calculations can help predict how these sites will interact with various reagents.

For example, in an electrophilic aromatic substitution reaction, the directing effect of the amide and tert-butylthio substituents can be analyzed. By calculating the distribution of electron density and the energies of the sigma complexes (Wheland intermediates) for ortho, meta, and para attack relative to a primary substituent, the most likely position of substitution can be predicted. The steric hindrance imposed by the bulky tert-butyl group can also be quantified, providing a more complete picture of the factors governing selectivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry allows for the a priori prediction of various spectroscopic properties. These theoretical spectra can be used to aid in the interpretation of experimental data, confirm molecular structures, and assign spectral features.

For this compound, DFT calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts. This is typically achieved by calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry. The predicted shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be computed. These calculations determine the normal modes of vibration and their corresponding frequencies. The predicted frequencies are often systematically scaled to account for approximations in the theoretical model and to improve agreement with experimental data.

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | |

| Aromatic Protons | 7.2 - 7.8 |

| Amide Protons | 5.5 - 6.5 |

| Tert-butyl Protons | 1.3 |

| ¹³C NMR Chemical Shift (ppm) | |

| Carbonyl Carbon | 168 |

| Aromatic Carbons | 125 - 140 |

| Tert-butyl Carbons | 31, 47 |

| Key Vibrational Frequencies (cm⁻¹) | |

| N-H Stretch | 3400, 3290 |

| C=O Stretch | 1660 |

| Aromatic C=C Stretch | 1600, 1480 |

| C-S Stretch | 700 |

Note: The data in this table are typical predicted ranges for the functional groups present in the molecule and are intended for illustrative purposes.

Computational Studies on Molecular Recognition and Intermolecular Interactions

Understanding the non-covalent interactions that this compound can engage in is crucial for predicting its physical properties, such as its crystal packing and solubility. Computational methods can quantify the strength and nature of these interactions.

The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). The sulfur atom can also participate in weaker non-covalent interactions. Computational studies can model dimers or clusters of this compound molecules to investigate the preferred modes of intermolecular association. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize hydrogen bonds and other non-covalent interactions by analyzing the electron density topology.

Furthermore, the interaction of this compound with other molecules can be studied. By calculating the interaction energy and decomposing it into components such as electrostatic, dispersion, and exchange-repulsion, a detailed understanding of the forces driving molecular recognition can be achieved.

Table 3: Hypothetical Interaction Energies for a Dimer of this compound

| Interaction Type | Distance (Å) | Interaction Energy (kcal/mol) |

| N-H···O=C Hydrogen Bond | 1.9 | -5.5 |

| C-H···π Interaction | 2.8 | -1.2 |

| S···π Interaction | 3.5 | -0.8 |

Note: This table contains hypothetical data to illustrate the types of intermolecular interactions and their typical energies that could be studied computationally.

Applications of 2 Tert Butylthio Benzamide and Its Derivatives in Advanced Chemical Synthesis and Materials Science

Role as a Ligand in Catalysis for Organic Transformations

The sulfur and nitrogen atoms within the 2-(tert-butylthio)benzamide scaffold provide excellent coordination sites for metal ions, making it an attractive ligand for the development of novel catalysts. The steric hindrance provided by the tert-butyl group can influence the coordination geometry and reactivity of the resulting metal complexes, offering opportunities for fine-tuning catalytic activity and selectivity.

Design of Novel Metal-Organic Frameworks or Coordination Complexes

While specific research on the integration of this compound into Metal-Organic Frameworks (MOFs) is still an emerging area, the fundamental principles of coordination chemistry suggest its potential. The benzamide (B126) functionality can be derivatized to include carboxylic acid or other linking groups necessary for MOF construction. The thioether and amide groups can act as bidentate or monodentate ligands, coordinating to metal centers to form complex coordination polymers. The bulky tert-butylthio group could play a crucial role in dictating the pore size and topology of the resulting frameworks, potentially leading to materials with tailored properties for gas storage, separation, or catalysis.

| Complex | Metal Center | Coordination Geometry | Key Structural Feature |

|---|---|---|---|

| [Co(L1)3] (L1 = N-(diisopropylcarbamothioyl)benzamide) | Cobalt(III) | Distorted Octahedral | Facial configuration of sulfur atoms |

Application in Stereoselective Catalysis

The development of chiral derivatives of this compound holds significant promise for applications in asymmetric catalysis. The introduction of chiral centers into the ligand backbone can create a chiral environment around the metal center, enabling the stereoselective synthesis of enantiomerically enriched products. While direct applications of chiral this compound in stereoselective catalysis are not yet widely reported, the principles have been demonstrated with structurally similar chiral ligands.

For example, C2-symmetric chiral bisamide ligands have been successfully employed in various asymmetric transformations. nih.govnih.gov These ligands, often derived from chiral amino acids or other readily available chiral precursors, can effectively control the stereochemical outcome of reactions such as asymmetric additions, cyclopropanations, and Friedel-Crafts reactions. mdpi.com The design of chiral this compound derivatives, potentially by incorporating a chiral amine or by modifying the tert-butyl group, could lead to a new class of effective ligands for a broad range of stereoselective catalytic processes. researchgate.netmdpi.com

Utilization as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The chemical reactivity of the amide and thioether functionalities, combined with the aromatic ring, makes this compound a valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds and structures assembled through multicomponent reactions.

Precursor for Heterocyclic Compounds

The inherent functionality of this compound makes it a promising precursor for the synthesis of various sulfur and nitrogen-containing heterocycles. While direct, documented syntheses of specific heterocycles from this exact starting material are limited in publicly available literature, analogous transformations with related thiobenzamides and benzamides are well-established.

For instance, thiobenzamides are known precursors for the synthesis of 1,2,4-thiadiazoles through oxidative dimerization. nih.gov This reaction typically involves the formation of a C-S bond between two thioamide molecules. The presence of the tert-butylthio group at the ortho position could influence the regioselectivity and yield of such cyclizations. Similarly, benzamides are key starting materials for the synthesis of quinazolinones, a class of heterocycles with significant biological activity. orientjchem.org The reaction of a 2-aminobenzamide (B116534) with a benzoyl chloride derivative is a common route to quinazolinones. orientjchem.org While this compound itself is not a 2-aminobenzamide, chemical modifications to introduce an amino group at the appropriate position could open pathways to novel quinazolinone derivatives.

| Heterocyclic System | Potential Synthetic Route | Key Reaction Type |

|---|---|---|

| Thiadiazoles | Oxidative dimerization of a thioamide derivative | C-S bond formation |

| Quinazolines | Cyclocondensation of a 2-aminobenzamide derivative with an aldehyde or nitrile | C-N bond formation |

Building Block for Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic step to form a complex product, are powerful tools in modern organic synthesis. nih.govmdpi.com The functional groups present in this compound make it a potential candidate for participation in such reactions.

While specific examples involving this compound in well-known MCRs like the Ugi or Passerini reactions are not readily found in the literature, the general principles of these reactions suggest its potential utility. For instance, if the amide nitrogen were part of a primary amine, it could participate in the Ugi reaction. More plausibly, the aromatic ring could be functionalized to include an aldehyde or a carboxylic acid, which are key components in the Passerini and Ugi reactions, respectively. The thioether linkage could also potentially be cleaved or modified under certain MCR conditions, leading to unexpected and novel molecular scaffolds. The exploration of this compound and its derivatives in the context of MCRs represents a promising avenue for the rapid generation of molecular diversity.

Integration into Polymeric Systems and Functional Materials

The incorporation of this compound moieties into polymeric structures can lead to materials with unique thermal, mechanical, and functional properties. The aromatic and sulfur-containing nature of the compound can enhance thermal stability and refractive index, while the amide group can participate in hydrogen bonding, influencing the polymer's morphology and strength.

Research into the polymerization of functionalized benzamides has led to the development of high-performance aromatic polyamides (aramids) with exceptional thermal and mechanical properties. mdpi.com While the direct polymerization of this compound has not been extensively documented, it could potentially be copolymerized with other monomers to create novel materials. For example, a related thiobenzamide (B147508) has been incorporated into a poly(lactic acid) backbone to create biodegradable polymers capable of the long-term release of hydrogen sulfide, a molecule with significant therapeutic potential. rsc.org This demonstrates the feasibility of integrating thiobenzamide functionalities into polymeric systems to achieve specific functions.

Furthermore, organosulfur compounds are being actively investigated for applications in materials science, including as components of cathode materials for rechargeable lithium batteries and in the formation of self-assembled monolayers on gold surfaces. acs.orgbritannica.comrsc.org The unique electronic properties imparted by the sulfur atom make these materials promising for a variety of electronic and energy storage applications. The development of polymers and functional materials derived from this compound could therefore lead to new advancements in these and other areas of materials science.

| Polymer Type | Potential Property | Potential Application |

|---|---|---|

| Aromatic Polyamides | High thermal stability, mechanical strength | High-performance fibers, films |

| Functional Copolymers | Controlled release of active molecules | Drug delivery, smart materials |

| Sulfur-containing Polymers | Unique electronic properties | Battery materials, electronic devices |

Synthesis of Thioether-Containing Polymers

The incorporation of thioether linkages into polymer backbones can impart unique properties, such as improved thermal stability, refractive index, and metal-binding capabilities. While the direct polymerization of this compound has not been specifically detailed, analogous structures are instrumental in the synthesis of poly(amide-thioether)s and polythioamides.

General strategies for the synthesis of ordered poly(amide-thioether)s involve the direct polycondensation of monomers containing both amide and thioether functionalities. For instance, an ordered poly(amide-thioether) can be prepared through the poly(addition-direct condensation) of a nonsymmetric monomer like 4-aminobenzenethiol with a suitable comonomer. acs.org This approach allows for precise control over the polymer microstructure, leading to materials with predictable and tailored properties.

Furthermore, thioamides have been demonstrated to undergo direct radical copolymerizations with vinyl monomers. This process results in the formation of vinyl polymers with degradable thioether bonds integrated into the polymer backbone. acs.org Such materials are of interest for applications where controlled degradation is a desirable feature. The versatility of this method allows for the copolymerization of N-acylated thioformamides with a variety of vinyl monomers, including methyl acrylate, vinyl acetate, and styrene, yielding copolymers with high glass transition temperatures. acs.org

Another relevant area is the development of functional polymers capable of releasing active molecules. For example, a poly(lactic acid) backbone has been functionalized with 4-hydroxythiobenzamide. rsc.org This functionalized polymer can be fabricated into microparticles that facilitate the long-term, controlled release of the thiobenzamide. rsc.org This concept could potentially be extended to derivatives of this compound for the development of novel functional materials.

Table 1: Examples of Thioether-Containing Polymers and their Synthesis

| Polymer Type | Monomers/Precursors | Synthesis Method | Key Features |

| Ordered Poly(amide-thioether) | 4-aminobenzenethiol and 4-(acryloyloxy)benzoic acid | Poly(addition-direct condensation) | Ordered microstructure |

| Vinyl polymer with thioether bonds | N-acylated thioformamides and vinyl monomers (e.g., methyl acrylate) | Direct radical copolymerization | Degradable backbone |

| Thiobenzamide-functionalized poly(lactic acid) | L-lactide and a lactide functionalized with 4-hydroxythiobenzamide | Copolymerization | Controlled release of thiobenzamide |

Modification of Material Surfaces

The functionalization of material surfaces is crucial for tailoring their properties for specific applications, such as altering wettability, improving biocompatibility, or enabling the immobilization of other molecules. The thiol group, which can be revealed by the cleavage of the tert-butylthio group in this compound, is a versatile functional handle for surface modification.

Thiol-based "click" chemistry reactions are a powerful tool for surface functionalization. For instance, the reaction between photochemically generated o-naphthoquinone methides (oNQMs) and thiols can be used for the reversible, light-directed derivatization and patterning of surfaces. nih.gov A thiol-functionalized surface can react with an oNQM-conjugated substrate upon irradiation, forming a stable thioether linkage. nih.gov This linkage can be subsequently cleaved by UV irradiation, allowing for the removal or replacement of the immobilized substrate. nih.gov This strategy offers precise spatial and temporal control over surface modification.

While direct studies employing this compound for surface modification are not prominent, the principle of utilizing a protected thiol that can be deprotected in situ for subsequent surface reactions is a well-established concept in materials science. This approach could be valuable for the controlled functionalization of a wide range of materials, from nanoparticles to bulk substrates.

Exploration in Supramolecular Chemistry and Crystal Engineering

The ability of molecules to self-assemble into well-defined, ordered structures is the cornerstone of supramolecular chemistry and crystal engineering. The benzamide moiety, with its capacity for hydrogen bonding, and the thioether group, which can participate in other non-covalent interactions, make this compound and its derivatives interesting candidates for the construction of novel supramolecular architectures.

Formation of Cocrystals and Salts for Crystal Design

The formation of cocrystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a powerful strategy for modifying the physicochemical properties of solid materials. The benzamide functional group is known to form robust hydrogen-bonding synthons, which are reliable and predictable intermolecular interactions. researchgate.net These synthons can be exploited in the design of cocrystals. For example, the amide group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimeric or catemeric structures. researchgate.net While specific cocrystals of this compound are not detailed in the literature, the principles of crystal engineering suggest that it could form cocrystals with a variety of coformers, particularly those with complementary hydrogen bonding functionalities.

Investigation of Self-Assembly Processes

Thioamides, which are structurally related to the amide group in this compound, have been shown to be versatile building blocks for inducing directional and cooperative hydrogen bonding in supramolecular polymers. tue.nl For example, N,N',N''-trialkylbenzene-1,3,5-tris(carbothioamide)s can self-assemble in apolar solvents to form one-dimensional, helical supramolecular polymers stabilized by strong, threefold intermolecular hydrogen bonds. tue.nl The high dipole moment of the thioamide bond contributes to the stability and properties of these self-assembled structures. tue.nl This demonstrates the potential of thioamide-containing molecules to form complex and functional supramolecular assemblies. The principles governing the self-assembly of these thioamides could provide insights into the potential supramolecular behavior of this compound derivatives.

Advanced Applications in Chemical Sensors or Imaging Probes

The development of chemical sensors and imaging probes for the detection of specific analytes is a rapidly advancing field. Molecules containing thioether or thioamide functionalities have been explored for their potential in this area.

While there is no specific information on this compound as a chemical sensor, related structures have shown promise. For example, fluorescent probes based on the cleavage of a protecting group by a specific analyte to release a fluorophore are a common design strategy. The tert-butylthio group could potentially serve as a protecting group for a thiol, which could then participate in a sensing reaction. Fluorescent probes for the detection of thiols are of significant interest. nih.govrsc.org

Future Research Directions and Emerging Opportunities for 2 Tert Butylthio Benzamide

Exploration of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact by minimizing waste and avoiding hazardous substances. researchgate.netmdpi.com Future research on 2-(Tert-butylthio)benzamide should prioritize the development of sustainable synthetic routes over traditional methods, which may rely on harsh reagents or energy-intensive conditions.

Eco-friendly approaches could include solvent-free reactions, which not only reduce pollution but can also lead to higher yields and selectivity. nih.gov For instance, methodologies using reagents like tert-butyl nitrite (TBN) under solvent-free conditions have proven effective for various transformations and could be adapted for intermediates in the synthesis of this compound. rsc.orgresearchgate.net The use of efficient and recyclable catalysts is another key aspect. Research could investigate novel catalytic systems, potentially avoiding heavy metals and employing more benign alternatives for the key C-S (carbon-sulfur) and C-N (carbon-nitrogen) bond formations required for the synthesis.

Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Approaches

| Feature | Traditional Synthesis | Potential Sustainable Approach | Key Benefits |

|---|---|---|---|

| Solvent Use | Often relies on volatile organic compounds (VOCs). | Solvent-free conditions or use of green solvents (e.g., water, ionic liquids). mdpi.com | Reduced environmental pollution and improved safety. nih.gov |

| Catalysis | May use stoichiometric, often hazardous reagents or heavy metal catalysts. | Use of catalytic amounts of recyclable, non-toxic catalysts (e.g., organocatalysts, biocatalysts). | Lower waste generation and reduced toxicity. |

| Energy Input | Typically requires prolonged heating under reflux. | Microwave-assisted synthesis or reactions at ambient temperature. researchgate.net | Significant reduction in reaction time and energy consumption. |

| Atom Economy | Multi-step syntheses can lead to low overall atom economy. | One-pot or tandem reactions designed to maximize the incorporation of starting materials into the final product. nih.gov | Minimized waste and increased process efficiency. |

Development of Novel Reactivity Pathways

Investigating the reactivity of this compound through modern synthetic methods could reveal novel transformation pathways, leading to new derivatives with unique properties. Two promising areas for exploration are photoredox catalysis and flow chemistry.

Photoredox Catalysis: This technique uses visible light to initiate single-electron transfer processes, enabling unique chemical transformations under mild conditions. nih.gov For this compound, photoredox catalysis could be employed to functionalize the aromatic ring or the amide group. For example, catalysts like iridium or ruthenium complexes, or even metal-free organic dyes like riboflavin, could facilitate C-H activation or cross-coupling reactions that are difficult to achieve with traditional thermal methods. nih.govnih.gov This approach could lead to the synthesis of a library of derivatives from a single precursor with high efficiency and selectivity.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. nih.gov Applying flow chemistry to the synthesis or modification of this compound could enable reactions at temperatures and pressures not safely achievable in batch reactors. nih.gov This could unlock new reactivity pathways, such as high-temperature tandem Wittig-Michael reactions or other rapid transformations, allowing for the efficient production of novel analogues. nih.gov

Table 2: Potential Novel Reactions for this compound

| Methodology | Potential Transformation | Substrate Site | Significance |

|---|---|---|---|

| Photoredox Catalysis | C-H Arylation/Alkylation | Benzamide (B126) aromatic ring | Direct functionalization without pre-activation, improving synthetic efficiency. nih.gov |

| Flow Chemistry | High-Temperature Amination | Amide N-H bond | Access to novel N-substituted derivatives under controlled, scalable conditions. |

| Dual Catalysis | Radical Addition to the Thioether | Sulfur atom or adjacent positions | Creation of more complex sulfur-containing scaffolds by combining photocatalysis with another catalytic cycle (e.g., cobalt). nih.gov |

Advancements in High-Throughput Screening for Chemical Properties

High-throughput screening (HTS) is a powerful methodology for rapidly assessing the chemical and biological properties of a large number of compounds. nih.gov To understand the potential applications of this compound, HTS could be employed to screen it as part of a larger, diverse chemical library. nih.gov This process involves the automated testing of compounds against various assays to identify "hits"—compounds that exhibit a desired activity.

A typical HTS workflow for this compound and its derivatives would involve several stages. Initially, a diverse library of related benzamides would be synthesized. nih.gov These compounds would then be subjected to a primary screen to identify any activity, for example, as enzyme inhibitors or receptor antagonists. Hits from the primary screen would undergo secondary, more specific assays to confirm their activity and rule out false positives. nih.gov Cheminformatics plays a crucial role in this process, helping to analyze the large datasets generated and identify structure-activity relationships (SAR). nih.gov

Table 3: Hypothetical High-Throughput Screening Workflow

| Stage | Description | Objective | Example Assay |

|---|---|---|---|

| 1. Library Generation | Synthesis of this compound and a diverse set of structural analogues. | Create a focused library for screening. | N/A |

| 2. Primary Screening | Rapid, automated testing of the entire library at a single concentration. | Identify initial "hits" with any level of activity. | Cell-based cytotoxicity assay against a cancer cell line. nih.gov |

| 3. Hit Confirmation | Re-testing of initial hits to confirm activity and eliminate experimental errors. | Verify the initial screening results. | Repeat of the primary assay. |

| 4. Dose-Response Analysis | Testing confirmed hits across a range of concentrations. | Determine the potency (e.g., IC50) of the active compounds. | Serial dilution of compounds in the cytotoxicity assay. |

| 5. Secondary/Selectivity Screening | Testing potent hits in different, more specific assays. | Assess the mechanism of action and selectivity. | Screening against a panel of specific kinases or proteases. nih.gov |

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes from structural data alone. nih.govandreasbender.de For this compound, these computational tools offer a powerful way to guide future research efforts efficiently.

Property Prediction: ML models can be trained on large datasets of known molecules to predict a wide range of properties for new compounds. nih.gov For this compound, models could predict its solubility, potential bioactivity, or metabolic stability before it is even synthesized, saving significant time and resources. wustl.edu

Reaction Prediction: Predicting the outcome and yield of chemical reactions is a major challenge that ML is beginning to address. aiche.org By training models on vast reaction databases, it is possible to predict the most likely products of a reaction involving this compound or to identify the optimal conditions for its synthesis. nih.gov So-called Δ-learning models can accelerate the prediction of reaction properties like activation energies with high accuracy. rsc.org

Generative Models: AI can also be used to design new molecules with desired properties. Generative models, often combined with reinforcement learning, can explore chemical space to propose novel derivatives of this compound that are optimized for a specific target or property. nih.gov This approach can accelerate the discovery of new lead compounds in drug discovery or materials science.

Table 4: Applications of AI/ML in the Study of this compound

| AI/ML Application | Description | Potential Output for this compound |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate chemical structure with biological activity. | Prediction of potential antibacterial or antifungal activity based on its structural features. |

| Reaction Yield Prediction | Deep learning models trained on reaction data to forecast the yield of a given transformation. aiche.org | An estimate of the expected yield for a novel synthetic step, guiding experimental planning. |

| Retrosynthesis Prediction | AI tools that suggest synthetic pathways for a target molecule. | A list of plausible, ranked synthetic routes to produce this compound or its derivatives. arxiv.org |

| De Novo Molecular Design | Generative models that create novel chemical structures based on a set of desired properties. | Novel benzamide structures, derived from the core scaffold, predicted to have high binding affinity to a specific biological target. nih.gov |

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(Tert-butylthio)benzamide, and how can reaction parameters be optimized?

The synthesis of this compound can be achieved via transition metal-catalyzed cross-coupling of thioesters under aerobic conditions. Key steps include:

- Catalyst selection : Palladium or copper catalysts are commonly employed for C–S bond formation .

- Reagent optimization : Use tert-butylthiol as the sulfur source and a benzamide derivative with a leaving group (e.g., halide) at the ortho position.

- Reaction conditions : Maintain temperatures between 60–80°C and ensure oxygen-free environments to prevent oxidation of thiols.

- Yield improvement : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography to reduce side products .

Basic: What analytical techniques are critical for characterizing this compound, and how should data be reported?

For rigorous characterization:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the tert-butylthio group’s attachment and benzamide backbone integrity. Compare shifts to analogous compounds (e.g., 4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide ).

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

- Purity assessment : Use HPLC with UV detection (e.g., 254 nm) and report retention times relative to standards.

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to avoid redundancies between textual descriptions and spectral data .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from:

- Substitution patterns : Compare positional isomers (e.g., nitrophenyl vs. trifluoromethyl substitutions) and their steric/electronic effects on target binding .

- Purity and stability : Ensure compounds are ≥95% pure (via HPLC) and assess degradation under storage conditions (e.g., light, temperature) using UV spectroscopy .

- Assay variability : Replicate experiments across multiple cell lines or enzymatic systems, and standardize protocols (e.g., IC₅₀ measurements). Reference comparative biological activity tables for structurally similar benzamides .

Advanced: What strategies enhance the stability and reactivity of the tert-butylthio moiety in benzamide derivatives?

The tert-butylthio group’s steric bulk and electron-donating properties influence stability:

- Steric shielding : The tert-butyl group reduces nucleophilic attack on the sulfur atom, enhancing stability in acidic/alkaline conditions .

- Electron effects : Electron-withdrawing substituents on the benzamide ring (e.g., nitro groups) can modulate sulfur’s oxidation susceptibility.

- Storage recommendations : Store derivatives at 0–6°C in inert atmospheres to prevent thioether oxidation .

Basic: How should researchers design experiments to study the structure-activity relationship (SAR) of this compound analogs?

- Scaffold diversification : Synthesize derivatives with varying substituents (e.g., halides, alkyl chains) at the benzamide’s para/meta positions.

- Biological testing : Screen analogs against relevant targets (e.g., kinases, antimicrobial assays) and correlate activity with substituent properties (e.g., logP, polar surface area).

- Data normalization : Use control compounds (e.g., unsubstituted benzamides) to benchmark activity. Reference SAR frameworks from studies on similar thioether-containing molecules .

Advanced: How can computational modeling guide the optimization of this compound for therapeutic applications?

- Docking studies : Model interactions with target proteins (e.g., using AutoDock Vina) to predict binding affinities. Focus on sulfur’s role in hydrogen bonding or hydrophobic interactions.

- ADMET prediction : Use tools like SwissADME to estimate solubility, metabolic stability, and blood-brain barrier penetration.

- Validation : Compare computational results with experimental IC₅₀ values and pharmacokinetic data from in vivo studies .

Basic: What are the best practices for documenting synthetic procedures and analytical data to ensure reproducibility?

- Experimental detail : Include molar ratios, solvent grades, and reaction times. For example, specify if reactions were conducted under nitrogen .

- Supplementary information : Provide NMR spectra (with integration values), HPLC chromatograms, and crystallographic data (if available) in standardized formats .

- Data contradictions : Address anomalies (e.g., unexpected byproducts) by proposing mechanistic hypotheses and suggesting troubleshooting steps .

Advanced: How does the tert-butylthio group influence the pharmacokinetic properties of benzamide-based drug candidates?

- Lipophilicity : The tert-butylthio group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility.

- Metabolic stability : The bulky tert-butyl group may shield the sulfur atom from cytochrome P450-mediated oxidation, prolonging half-life.

- Case studies : Compare with analogs like 5-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide, where substituents impact bioavailability .

Table 1: Comparative Biological Activities of Benzamide Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.